H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

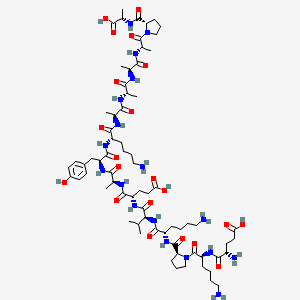

The compound H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: The temporary protecting group on the amino acid is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.

化学反应分析

Types of Reactions

H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds, altering the peptide’s structure.

科学研究应用

Immunological Applications

1.1 Autoimmune Disease Research

- The peptide H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH competes with the MBP (85-99) epitope, which is a major candidate autoantigen in multiple sclerosis. This competitive binding can help elucidate mechanisms of immune tolerance and the pathogenesis of autoimmune responses in MS patients .

1.2 Vaccine Development

- Due to its immunogenic properties, this peptide can be utilized in the development of therapeutic vaccines aimed at modulating immune responses in autoimmune disorders. By inducing tolerance or altering the immune response towards MBP, it may contribute to novel treatment strategies for MS .

Neurobiological Research

2.1 Neuroprotection Studies

- Research indicates that peptides resembling MBP can influence neuronal survival and regeneration. This compound may be investigated for its neuroprotective effects, particularly in models of demyelination where MBP plays a critical role .

2.2 Mechanistic Studies on Myelination

- Understanding how this peptide interacts with neuronal cells can provide insights into myelination processes. This is crucial for developing therapies aimed at enhancing remyelination in demyelinating diseases .

Biochemical Characterization

3.1 Structural Analysis

- The molecular structure of this compound reveals a complex arrangement of amino acids that contributes to its biological activity. Its molecular formula is C70H114N18O21 with a molecular weight of 1543.78 g/mol .

3.2 Purity and Synthesis

- The peptide exhibits a high purity level (97.7% as determined by HPLC), which is essential for reproducible experimental results in research applications . Its synthesis typically involves solid-phase peptide synthesis techniques, ensuring the precise assembly of amino acids.

Case Studies and Research Findings

作用机制

The mechanism of action of H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing cellular pathways and biological processes. The exact mechanism depends on the context of its application, such as its role in signaling pathways or as a therapeutic agent.

相似化合物的比较

Similar Compounds

H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH: can be compared to other peptides with similar sequences or functions, such as:

Uniqueness

The uniqueness of This compound lies in its specific amino acid sequence, which determines its structure and function. This peptide’s particular sequence allows it to interact with specific molecular targets, making it valuable for various research and industrial applications.

生物活性

H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH, a synthetic peptide, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₇₀H₁₁₄N₁₈O₂₁

- Molecular Weight : 1543.78 g/mol

- Length : 15 amino acids

- Purity : 97.7% (HPLC)

- Source : Synthetic .

Antihypertensive Effects

Research indicates that peptides similar in structure to this compound exhibit significant antihypertensive properties. For example, marine-derived peptides have shown potent ACE-inhibitory activity, which is critical for regulating blood pressure . The presence of specific amino acids at the N-terminus enhances these inhibitory effects, suggesting that the structural configuration of this compound could similarly influence blood pressure regulation.

Antioxidant Activity

Peptides derived from various sources have demonstrated antioxidant properties. Bioactive peptides can scavenge free radicals and reduce oxidative stress, which is associated with numerous chronic diseases. The specific sequence of this compound may contribute to its potential as an antioxidant agent .

Case Studies

- Anticancer Activity : A study explored the anticancer effects of a peptide hydrolysate derived from tuna protein, which included sequences similar to this compound. This hydrolysate exhibited significant inhibition of tumor growth in sarcoma S180 cells when combined with 5-fluorouracil (5-FU), suggesting that peptide sequences can enhance the efficacy of conventional chemotherapy agents .

- Immunomodulatory Effects : Another study highlighted that bioactive peptides can modulate immune responses. Peptides with similar structural characteristics to this compound were shown to enhance the proliferation of lymphocytes, indicating potential applications in immunotherapy .

Data Table: Biological Activities of Related Peptides

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| Gly-Met-Asp-Val-Ile | Anticancer | Zhao et al., 2024 |

| Val-Met-Ala-Pro-Gly | Antihypertensive | MDPI Review, 2024 |

| Ile-Cys-Tyr | Antioxidant | ChemicalBook |

| H-Glu-Lys-Pro-Lys-Val-Glu... (this) | Potentially Antihypertensive | Current Study |

属性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H114N18O21/c1-36(2)55(86-63(101)47(18-10-13-31-72)82-66(104)52-21-16-34-88(52)69(107)49(19-11-14-32-73)84-60(98)45(74)26-28-53(90)91)67(105)83-48(27-29-54(92)93)62(100)78-40(6)59(97)85-50(35-43-22-24-44(89)25-23-43)64(102)81-46(17-9-12-30-71)61(99)77-39(5)57(95)75-37(3)56(94)76-38(4)58(96)79-41(7)68(106)87-33-15-20-51(87)65(103)80-42(8)70(108)109/h22-25,36-42,45-52,55,89H,9-21,26-35,71-74H2,1-8H3,(H,75,95)(H,76,94)(H,77,99)(H,78,100)(H,79,96)(H,80,103)(H,81,102)(H,82,104)(H,83,105)(H,84,98)(H,85,97)(H,86,101)(H,90,91)(H,92,93)(H,108,109)/t37-,38-,39-,40-,41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTPUGMTPJIVNC-AYQWIQQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H114N18O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1543.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。